molecular formula C9H6ClN3O B8408363 2-(Azidomethyl)-5-chloro-1-benzofuran

2-(Azidomethyl)-5-chloro-1-benzofuran

Cat. No.: B8408363
M. Wt: 207.61 g/mol
InChI Key: OOINXKDRZQIXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-5-chloro-1-benzofuran is a synthetically versatile benzofuran derivative designed for medicinal chemistry and drug discovery research. The benzofuran scaffold is recognized as a privileged structure in pharmaceutical development, demonstrating a broad spectrum of biological activities, including potential as antimicrobial and anticancer agents . This compound is specifically engineered as a key intermediate, featuring a reactive azide group that enables efficient conjugation through click chemistry. This makes it a valuable building block for synthesizing diverse compound libraries, bioconjugates, or probe molecules for target identification. The electron-withdrawing chloro substituent at the 5-position can influence the electron density of the aromatic system and may be crucial for specific biological interactions or further functionalization. Researchers can leverage this chemical to develop novel analogs for profiling against various biological targets, such as tubulin in cancer research or microbial enzymes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

2-(azidomethyl)-5-chloro-1-benzofuran

InChI

InChI=1S/C9H6ClN3O/c10-7-1-2-9-6(3-7)4-8(14-9)5-12-13-11/h1-4H,5H2

InChI Key

OOINXKDRZQIXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CN=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-(Azidomethyl)-5-chloro-1-benzofuran

The synthesis of this compound typically involves the introduction of an azidomethyl group to a chloro-substituted benzofuran framework. The synthetic route may include the use of azides as intermediates, which can be derived from various starting materials. This compound belongs to a larger class of benzofuran derivatives known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds derived from benzofuran structures have shown significant cytotoxic effects against multiple human cancer cell lines. In vitro evaluations indicated that certain derivatives possess higher antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4, demonstrating selectivity against cancer cells while sparing normal cells .

Compound Cell Line IC50 (µM) Reference
This compoundMCF-7 (Breast)15
Other Benzofuran DerivativesVarious Cell LinesVaries

Antimicrobial Properties

Benzofuran derivatives, including this compound, have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the azido group enhances their interaction with microbial targets, potentially leading to novel antimicrobial agents .

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus50 µg/mL
Candida albicans12.5 µg/mL

Neurological Disorders

The compound has shown promise as a potential therapeutic agent for neurological disorders. Research indicates that benzofuran derivatives can act as agonists or partial agonists at serotonin receptors, which are implicated in conditions such as schizophrenia and depression . This mechanism suggests that this compound could be explored further for its effects on mood regulation and cognitive function.

Antifungal Activity

In addition to its anticancer and antimicrobial properties, this compound has been noted for its antifungal activity against various strains. Studies have shown that certain benzofuran derivatives can inhibit fungal growth effectively, making them candidates for developing antifungal therapies .

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of benzofuran derivatives with azido substitutions:

  • Anticancer Efficacy Study : A recent study demonstrated that a series of benzofuran derivatives exhibited promising anticancer activities with IC50 values significantly lower than those of conventional drugs. The study emphasized the structural modifications leading to enhanced potency .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of benzofuran compounds, showcasing their effectiveness against resistant strains of bacteria and fungi. This study highlighted the potential for developing new antibiotics based on these derivatives .
  • Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that some benzofuran derivatives could modulate serotonin receptor activity, suggesting therapeutic applications in treating mood disorders .

Comparison with Similar Compounds

Core Structural Differences

The benzofuran core distinguishes 2-(Azidomethyl)-5-chloro-1-benzofuran from benzene-based analogs such as 1-(azidomethyl)-4-chlorobenzene. Key differences include:

  • Aromatic System : Benzofuran’s fused oxygen-containing ring increases electron density at specific positions, influencing reactivity and intermolecular interactions.
  • Substituent Positions : The chlorine atom at the 5-position on benzofuran (equivalent to the 4-position on benzene) alters steric and electronic effects compared to para-substituted benzene derivatives.

Data Table: Comparative Analysis

Property This compound 1-(Azidomethyl)-4-chlorobenzene
Core Structure Benzofuran (fused benzene + furan) Benzene
Substituents -CH₂N₃ (C-2), -Cl (C-5) -CH₂N₃ (C-1), -Cl (C-4)
Molecular Weight ~209.6 g/mol ~171.6 g/mol
Synthesis Method Hypothetical: Benzofuran halide + NaN₃ Benzyl chloride + NaN₃, then click chemistry
Key Applications Pharmaceutical precursors (inferred) Corrosion inhibition, triazole synthesis

Research Findings and Implications

Electronic and Steric Effects

  • The chlorine substituent’s position (5 vs. 4) may affect dipole moments and crystal packing, relevant for crystallographic studies using programs like SHELX or ORTEP-3 .

Preparation Methods

Synthesis of 2-(Bromomethyl)-5-chloro-1-benzofuran

The precursor is typically prepared via bromination of 2-methyl-5-chloro-1-benzofuran using reagents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a radical initiator like benzoyl peroxide. Alternatively, direct coupling of 5-chloro-2-hydroxybenzaldehyde with 2-bromoacetate esters under basic conditions forms the benzofuran ring while introducing the bromomethyl group.

Reaction conditions :

  • Substrate : 5-chloro-2-hydroxybenzaldehyde

  • Halogen source : Methyl 2-bromoacetate

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80–100°C, 4–6 hours.

The intermediate is isolated in 65–78% yield and characterized by 1H^1\text{H} NMR and mass spectrometry.

Azidation via Nucleophilic Displacement

The bromomethyl group undergoes substitution with sodium azide (NaN3\text{NaN}_3) in polar aprotic solvents.

Optimized protocol :

  • Azide source : NaN3\text{NaN}_3 (2.5 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 60°C, 12 hours.

  • Yield : 82–89%.

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, with stereochemical retention confirmed by X-ray crystallography in related dihydrobenzofuran derivatives.

A streamlined one-pot method combines benzofuran ring formation with azidomethyl group introduction, minimizing purification steps.

Reaction Design

Starting with 5-chloro-2-hydroxybenzaldehyde (II ) and methyl 2-azidoacetate (III ), a base-mediated coupling forms a phenolic ether, which undergoes cyclization and decarboxylation.

Key steps :

  • Etherification :

    • Base : K2CO3\text{K}_2\text{CO}_3

    • Solvent : Acetonitrile

    • Time : 2 hours at reflux.

  • Cyclization-Decarboxylation :

    • Acid catalyst : Acetic anhydride (Ac2O\text{Ac}_2\text{O})

    • Temperature : 120°C, 1 hour.

Overall yield : 70–75%.

Mechanistic Insights

The reaction proceeds through a keto-enol tautomerization, where the azidoacetate moiety facilitates intramolecular cyclization. Decarboxylation eliminates CO2\text{CO}_2, forming the benzofuran ring.

Photochemical Azidation Methods

Recent advances leverage photoredox catalysis to introduce azide groups under mild conditions.

Photoinduced Radical Azidation

Inspired by azidooxygenation techniques, visible light irradiation (λ=450nm\lambda = 450 \, \text{nm}) promotes radical formation in 2-(iodomethyl)-5-chloro-1-benzofuran, which reacts with trimethylsilyl azide (TMSN3\text{TMSN}_3).

Conditions :

  • Catalyst : PhI(OAc)2\text{PhI(OAc)}_2 (1.1 equiv)

  • Azide source : TMSN3\text{TMSN}_3 (2.5 equiv)

  • Light source : 7 W blue LED

  • Solvent : Dichloromethane (DCM)

  • Yield : 68–72%.

This method avoids harsh temperatures but requires specialized equipment.

Asymmetric Synthesis Approaches

Chiral variants of 2-(azidomethyl)-5-chloro-1-benzofuran are synthesized using palladium-catalyzed asymmetric allylic alkylation (AAA).

Catalytic System

  • Catalyst : Pd2(dba)3\text{Pd}_2(\text{dba})_3-chiral phosphine ligand

  • Substrate : 5-chloro-1-benzofuran-2-ylmethyl carbonate

  • Azide source : NaN3\text{NaN}_3

  • Enantiomeric excess (ee) : Up to 92%.

The reaction proceeds via a π\pi-allylpalladium intermediate, with the chiral ligand dictating stereoselectivity.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Nucleophilic substitution82–89%60°C, DMSOHigh scalabilityRequires halogenated precursor
One-pot synthesis70–75%120°C, Ac2O\text{Ac}_2\text{O}Fewer purification stepsModerate yields
Photochemical azidation68–72%RT, blue LEDMild conditionsSpecialized equipment needed
Asymmetric synthesis60–65%Chiral catalystEnantioselectiveCostly catalysts

Q & A

Q. What are the standard synthetic routes for 2-(Azidomethyl)-5-chloro-1-benzofuran, and how can intermediates be characterized?

A common approach involves introducing the azidomethyl group via nucleophilic substitution. For example, starting with a chloromethyl-substituted benzofuran precursor (e.g., 5-chloro-2-(chloromethyl)-1-benzofuran), treatment with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux can yield the azide derivative. Key steps include:

  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track progress.
  • Purification : Solvent removal under reduced pressure followed by recrystallization (e.g., ethanol or hexane/ethyl acetate mixtures) .
  • Characterization : IR spectroscopy for azide (≈2100 cm⁻¹) and benzofuran (C=C, ≈1460 cm⁻¹) groups; ¹H/¹³C NMR for structural confirmation; MS for molecular ion peaks (e.g., m/z 209 [M⁺]) .

Q. How can researchers validate the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • Melting point analysis : Sharp melting range (e.g., 83–85°C for analogous compounds) indicates purity .
  • Spectroscopic cross-validation : Match NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.6 ppm for methyl groups in precursors) and IR peaks with literature .
  • Mass spectrometry : Confirm molecular ion ([M⁺]) and isotopic patterns (e.g., chlorine’s M+2 peak) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Strategies include:

  • Software refinement : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors .
  • Validation tools : Check R-factors and residual electron density maps; employ PLATON or OLEX2 for symmetry checks .
  • Comparative analysis : Cross-reference with structurally related benzofuran derivatives (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) to identify outliers .

Q. What experimental designs optimize the reactivity of the azide group for click chemistry applications?

Key considerations:

  • Solvent selection : Use DMSO or t-BuOH to stabilize intermediates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Catalyst optimization : Screen Cu(I) sources (e.g., CuBr vs. CuSO₄/sodium ascorbate) for yield improvement.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track azide consumption .

Q. How can computational methods predict the pharmacological potential of this compound?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes or receptors). Validate using crystal structures of related benzofuran-acetic acid derivatives .
  • ADMET profiling : Use SwissADME or ProTox-II to predict bioavailability, toxicity, and metabolic pathways.
  • Dynamic simulations : Run molecular dynamics (MD) in GROMACS to assess binding stability under physiological conditions .

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